Decanoyl acetaldehyde
Overview
Description
Decanoyl acetaldehyde is a natural product and the main antibacterial component in the essential oil from Houttuynia cordata Thunb . It has been regarded as the antibiotic of herbal medicine and widely employed for treating anaphylaxis, cough, cancer, and viral infection .
Synthesis Analysis
Decanoyl acetaldehyde is one of the key effective components in the essential oil of Houttuynia cordata Thunb . The content of decanoyl acetaldehyde in the volatile oil of HCT showed great differences . It is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage .Molecular Structure Analysis
Decanoyl acetaldehyde has a chemical formula of C12H22O2 . There are two –C=O bonds, and the tip one is more active than –CH3 in the decanoyl acetaldehyde molecule .Chemical Reactions Analysis
Decanoyl acetaldehyde is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage . It is difficult to extract this component from Houttuynia cordata Thunb efficiently .Physical And Chemical Properties Analysis
The carbon-to-oxygen double bond in aldehydes and ketones, such as Decanoyl acetaldehyde, is quite polar . This charge separation leads to dipole-dipole interactions that significantly affect the boiling points . Aldehydes and ketones cannot hydrogen bond with themselves, but the oxygen atom of the carbonyl group engages in hydrogen bonding with a water molecule .Scientific Research Applications
Anti-Inflammation and Anti-Atherosclerosis
Decanoyl acetaldehyde has been studied for its effects against atherosclerosis, indicating potential anti-inflammatory and serum lipid-lowering properties. In a study involving rats, it was observed to decrease serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β and IL-6). It also increased the level of interleukin-10 (IL-10) and the ratio of high-density lipoprotein cholesterol (HDL-C) to LDL-C, while inhibiting the expression of NF-κB and reducing the thickness of the artery wall (Jiao Ya-bin, 2010).
Extraction and Analysis Techniques
Decanoyl acetaldehyde has been the subject of various extraction and analysis techniques. For instance, its efficient extraction from Houttuynia cordata Thunb, a traditional Chinese medicine, has been achieved through different methods like steam distillation, argon gas protection, and decompression (Yin Hua-ru, 2012). Another study established a method for measuring its content in Yuxingcao oral liquid using a UV photometer, noting the method's simplicity, reliability, and precision (H. Hong, 2000).
Sensor Development
Research includes the development of a self-powered acetaldehyde sensor based on a biofuel cell. This device offers selective and sensitive detection of acetaldehyde in aqueous solutions, with potential applications in environmental monitoring and water resource protection (Lingling Zhang, Ming Zhou, S. Dong, 2012).
Molecular Mechanisms and Carcinogenesis
Studies have explored the molecular mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium. Acetaldehyde can cause various forms of DNA damage, contributing to the development of squamous cell carcinomas in the upper aerodigestive tract (A. Mizumoto et al., 2017).
Catalytic Conversion and Environmental Studies
Decanoyl acetaldehyde has been involved in studies examining its catalytic conversion, like the sustainable route for its synthesis from lactic acid using a mesoporous aluminum phosphate catalyst (Congming Tang et al., 2015). Environmental studies have also focused on ambient concentrations of acetaldehyde in urban air, analyzing its role in photochemical smog and its impact as an environmental pollutant (D. Grosjean et al., 2002).
Inhibition of Carcinogenic Production
Research has indicated that xylitol can inhibit the production of carcinogenic acetaldehyde by Candida species, potentially reducing the risk of ethanol-related carcinogenesis (J. Uittamo et al., 2011).
Chemical Reactions and Kinetics
There have been studies on the chemical reactions and kinetics of acetaldehyde, such as the polymerization and decarbonylation reactions on the Pd(111) surface, providing insights into mechanisms of aldehyde reactions on metal surfaces (J. Davis, M. Barteau, 1989). Another study focused on the chemical equilibria of acetaldehyde in mixtures with water, exploring the formation of oligomers through quantitative NMR spectroscopy (A. Scheithauer et al., 2015).
Additional Applications
Further applications of decanoyl acetaldehyde include its role in attracting Drosophila larvae at low concentrations, where it acts as an energy source and a stressor (P. Parsons, G. Spence, 1981), and in the degradation of free and sulfur-dioxide-bound acetaldehyde by malolactic lactic acid bacteria in white wine, affecting the sensory and color qualities of wines (J. Osborne et al., 2006).
Safety And Hazards
Future Directions
The extraction of Decanoyl acetaldehyde from Houttuynia cordata Thunb has been a focus of research . The content of decanoyl acetaldehyde in the volatile oil extracted by solvent immersion at room temperature was far higher than that extracted by steam distillation, and it was also far higher than that obtained by headspace solid-phase microextraction . This suggests that lower extraction temperatures effectively inhibit the oxidation of decanoyl acetaldehyde .
properties
IUPAC Name |
3-oxododecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDCOUHKEVYWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205050 | |
Record name | Decanoyl acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoyl acetaldehyde | |
CAS RN |
56505-80-7 | |
Record name | Houttuynin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56505-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoyl acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoyl acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOUTTUYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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